molecular formula C11H8ClNS B1529312 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole CAS No. 1344354-06-8

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

Cat. No.: B1529312
CAS No.: 1344354-06-8
M. Wt: 221.71 g/mol
InChI Key: KQLPCAFBJSDMKO-UHFFFAOYSA-N
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Description

2-Chloro-4H,5H-naphtho[1,2-d][1,3]thiazole (CAS 1344354-06-8) is a versatile chemical intermediate based on a fused naphtho-thiazole core structure, with a molecular formula of C 11 H 8 ClNS and a molecular weight of 221.71 g/mol . The thiazole ring is a privileged scaffold in medicinal chemistry with great potential for developing biologically active compounds . This reagent is primarily valued for its role in the synthesis of more complex molecules, serving as a key precursor. The chlorine atom at the 2-position is a reactive site that can undergo further functionalization, for example, via cross-coupling or nucleophilic substitution reactions, to generate diverse libraries of compounds for biological screening . This compound is of significant research value in drug discovery, particularly in the development of inhibitors for enzymes like butyrylcholinesterase (BChE), which is a recognized pharmacological target in neurodegenerative disorders such as Alzheimer's disease . Furthermore, structurally related naphthothiazole derivatives are being investigated for their antimicrobial activity against pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as for their potential anticancer properties . Researchers can utilize this chlorinated intermediate to create analogs for structure-activity relationship (SAR) studies or to develop new candidates for therapeutic applications. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLPCAFBJSDMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4H,5H-naphtho[1,2-d][1,3]thiazole is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structural framework that combines naphthalene and thiazole moieties, which are often associated with diverse biological effects including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₁₁H₈ClNS
  • Molecular Weight : 221.71 g/mol
  • CAS Number : 1344354-06-8

Research indicates that thiazole derivatives like this compound interact with various biological targets. Key mechanisms include:

  • DNA Interaction : These compounds can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Enzyme Inhibition : The compound's thiazole ring exhibits reactivity that may allow it to inhibit specific enzymes involved in cancer progression and microbial resistance .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study highlighted its activity against Staphylococcus aureus and Candida species. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, indicating significant antimicrobial potency .

Antitumor Activity

The naphtho-thiazole structure is linked to antitumor properties. Compounds with similar frameworks have been documented to inhibit the growth of various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects due to its structural characteristics.

Anti-inflammatory Activity

Thiazole derivatives are also noted for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and key features of compounds structurally related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Chloro-N-(1,3-thiazol-2-yl)acetamideC₇H₈ClN₂SContains a thiazole ringAntifungal
2-Chloro-N-(6-chloro-benzothiazol-2-yl)acetamideC₉H₈Cl₂N₂STwo chlorine atomsAntibacterial
2-Chloro-N-(4-phenyl-thiazol-2-yl)acetamideC₁₁H₉ClN₂SPhenyl substitutionAntitumor

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of naphtho-thiazoles exhibited potent antimicrobial activity against resistant strains of bacteria. The compound was effective in disrupting bacterial cell membranes and inhibiting growth by targeting DNA gyrase .
  • Antitumor Potential : In vitro studies indicated that similar thiazole compounds inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole exhibits significant antimicrobial properties. It has been tested against various pathogens, including Staphylococcus aureus and Candida species. Studies have reported minimum inhibitory concentration (MIC) values demonstrating its potency in inhibiting microbial growth.

Key Findings :

  • Effective against resistant bacterial strains.
  • Mechanism involves disruption of bacterial cell membranes and inhibition of DNA gyrase activity.

Antitumor Activity

The compound's naphtho-thiazole structure is linked to promising anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Highlights :

  • In vitro studies showed significant inhibition of cancer cell growth.
  • Similar compounds have demonstrated effectiveness in targeting specific cancer pathways.

Anti-inflammatory Activity

Thiazole derivatives are recognized for their anti-inflammatory effects. This compound can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Mechanisms of Action :

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune responses through interaction with specific biochemical pathways.

Several notable case studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : Research demonstrated that derivatives of naphtho-thiazoles exhibited potent antimicrobial activity against resistant strains by disrupting bacterial cell membranes.
  • Antitumor Potential : In vitro studies indicated that similar thiazole compounds inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at position 2 of the naphthothiazole core, influencing physical, chemical, and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Data/Features
Target Compound C₁₃H₁₁ClN₂OS 278.76 Chlorine CAS: 1423032-20-5; synthesized via chloro-substitution reactions .
4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine C₁₁H₁₀N₂S 202.28 Amine (-NH₂) ChemSpider ID: 610277; IR bands for NH₂ at 3345–3315 cm⁻¹ .
Compound 8 (Ethylimidoform derivative) C₁₈H₁₃N₅SO 347.43 Ethylimidoform Yellow crystals; IR (CN): 2218 cm⁻¹; NMR δ 1.62 (CH₃), 3.45 (CH₂) .
Compound 9 (Imidoformic hydrazido) C₁₆H₁₁N₇S 333.41 Imidoformic hydrazido Yellow powder; IR (NH/NH₂): 3420–3265 cm⁻¹; MS m/z: 333 (M⁺) .
4-Methyl-2-(methylamino) analog C₁₃H₁₂N₂OS 244.31 Methylamino (-NHCH₃) Molecular mass 244.31; distinct electronic effects due to amino group .

Key Observations :

  • The chlorine substituent in the target compound increases molecular weight compared to the amine analog (202.28 vs. 278.76) and introduces electronegativity, favoring nucleophilic substitution .
  • Amine-substituted analogs exhibit strong NH₂ IR absorption (~3345 cm⁻¹) and lower molecular weights, suggesting higher solubility in polar solvents .
  • Bulkier substituents (e.g., ethylimidoform in Compound 8) result in higher molecular weights and distinct NMR shifts for alkyl groups (δ 1.62–3.45 ppm) .

Physicochemical Properties

  • Spectroscopic Data :
    • IR : CN stretches (~2215–2218 cm⁻¹) in Compounds 8–9 vs. NH₂ bands (3345 cm⁻¹) in the amine analog .
    • NMR : Chlorine’s inductive effect deshields adjacent protons, as seen in Compound 8’s CH₃ (δ 1.62) and CH₂ (δ 3.45) signals .
  • Mass Spectrometry : The target compound’s molecular ion (m/z 278.76) aligns with its formula, while fragmentation patterns (e.g., loss of Cl) differentiate it from analogs .

Preparation Methods

Cyclization via Thiourea Reaction with 2-Chloro-Substituted Naphthoquinones

One reliable method involves the reaction of 2-chloro-3-substituted-1,4-naphthoquinones with thiourea, leading to the formation of the thiazole ring fused to the naphthalene system. This approach has been reported with good yields (64–83%) and involves the following steps:

This method yields the target 2-chloro-4H,5H-naphtho[1,2-d]thiazole derivatives as crystalline solids with defined melting points, indicating purity and structural integrity.

Thermolysis of Dithiazolylidene Derivatives

Another advanced method involves thermolysis of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives at elevated temperatures (~170 °C) for short durations (~15 minutes). This process leads to:

  • Ring transformation and release of elemental sulfur.
  • Formation of fused thiazole and dithiazine systems.
  • Possible minor side products including fused dithiazines and trithiazepines.

Subsequent treatment with dialkylamines and acids (e.g., concentrated HCl or H2SO4) facilitates intramolecular cyclization, yielding the fused thiazole ring system with chlorine substitution. Yields for the dithiazine products can reach up to 74%, with minor byproducts in low percentages.

Reaction Optimization and Yields

Method Key Reagents/Conditions Yield (%) Notes
Thiourea with 2-chloro-naphthoquinones Reflux in methanol/ethanol, recrystallization 64–83 Produces crystalline, pure thiazole derivatives
Thermolysis of dithiazolylidene derivatives 170 °C, 15 min; dialkylamines + acid treatment 61–74 One-pot, two-step process with minor byproducts

Mechanistic Insights

  • The thiourea method likely proceeds via nucleophilic attack of sulfur on the electrophilic carbonyl carbons of the naphthoquinone, followed by ring closure to form the thiazole ring.
  • The thermolysis method involves ring opening of the dithiazole moiety, formation of disulfide intermediates, and acid-catalyzed cyclization to the fused thiazole system.
  • Chloride ions or equivalents released during thermolysis act as nucleophiles facilitating intermediate formation and ring closure.

Summary of Research Findings

  • The thiourea-based synthesis is straightforward, uses readily available reagents, and yields high purity products suitable for further biological evaluation.
  • The thermolysis and ring transformation approach offers access to complex fused heterocycles, including dithiazines and trithiazepines, expanding the chemical space around the thiazole core.
  • Both methods provide routes to 2-chloro-4H,5H-naphtho[1,2-d]thiazole derivatives with potential for pharmaceutical applications, including antimicrobial activity.

Q & A

Basic: What are the standard protocols for synthesizing 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole?

Answer:
A common method involves cyclocondensation reactions using sulfur-containing precursors. For example, fused thiazole derivatives can be synthesized by reacting naphthoquinone analogs with sulfur monochloride (S2_2Cl2_2) under controlled temperatures (-30°C to room temperature) in chlorobenzene. Triethylamine is often added to neutralize HCl byproducts. Yields typically range from 50–65%, with purification via column chromatography or recrystallization in ethanol-water mixtures .

Basic: How is this compound characterized structurally?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 278.76 for C13_{13}H11_{11}ClN2_2OS) .
  • IR Spectroscopy : Detects functional groups like C-Cl (650–750 cm1^{-1}) and thiazole ring vibrations (1450–1600 cm1^{-1}) .

Advanced: What strategies improve the low yields of this compound synthesis?

Answer:
Yield optimization involves:

  • Catalyst Selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction efficiency at 70–80°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates during reflux .
  • Temperature Control : Stepwise cooling (-30°C → room temperature) minimizes side reactions in sulfur-based cyclizations .

Advanced: How do computational studies aid in predicting the biological activity of this compound?

Answer:

  • Molecular Docking : Models interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., chloro groups) with bioactivity trends, validated by in vitro assays .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in photodynamic therapy .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies suggest:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria due to thiazole-mediated membrane disruption .
  • Anticancer Potential : IC50_{50} of 12–25 µM in breast cancer cell lines via ROS generation .
  • Antifungal Properties : Synergistic effects with fluconazole against Candida albicans .

Advanced: How can contradictory data on biological activity be resolved?

Answer:

  • Dose-Response Curves : Validate activity thresholds across multiple cell lines (e.g., NCI-60 panel).
  • Metabolic Stability Assays : Assess degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Structural Analog Comparison : Test derivatives (e.g., 7-methoxy variants) to isolate substituent-specific effects .

Advanced: What reaction mechanisms govern the electrophilic substitution of this compound?

Answer:

  • Thiazole Ring Reactivity : Chlorine at position 2 directs electrophiles (e.g., NO2+_2^+) to position 5 via resonance stabilization.
  • Sulfur Participation : The thiazole sulfur stabilizes intermediates in Friedel-Crafts alkylation, enabling regioselective functionalization .

Basic: What solvents and conditions ensure stability during storage?

Answer:

  • Storage : Anhydrous DMSO or ethanol at -20°C under argon prevents hydrolysis of the chloro group.
  • Light Sensitivity : Amber vials mitigate UV-induced degradation of the naphthoquinone moiety .

Advanced: How can functionalization at the 4H,5H positions enhance physicochemical properties?

Answer:

  • Hydrogenation : Reduces the 4,5-dihydro moiety to improve solubility (logP reduction by 1–2 units).
  • Halogenation : Introducing fluorine at position 5 increases metabolic stability (t1/2_{1/2} > 6 hours in plasma) .

Future Directions: What understudied applications warrant further research?

Answer:

  • Photodynamic Therapy : Leverage naphthoquinone’s absorbance at 450 nm for light-activated ROS generation.
  • Environmental Remediation : Degrade halogenated pollutants via thiazole-mediated redox cycling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
Reactant of Route 2
Reactant of Route 2
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

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